InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3
. While the provided abstracts do not detail the specific synthesis of ethyl 8-amino-7-oxononanoate, its formation is described within the enzymatic reaction of 8-amino-7-oxononanoate synthase. [] This suggests that the most common method for obtaining this compound is likely through enzymatic synthesis rather than traditional chemical synthesis routes.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7